molecular formula C9H5BrClF3O B1410833 2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone CAS No. 1805410-64-3

2'-Bromo-4'-chloro-6'-(trifluoromethyl)acetophenone

Cat. No.: B1410833
CAS No.: 1805410-64-3
M. Wt: 301.49 g/mol
InChI Key: YDDCFCKVUIRLBK-UHFFFAOYSA-N
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Description

2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone is an organic compound with the molecular formula C9H5BrClF3O It is a derivative of acetophenone, characterized by the presence of bromine, chlorine, and trifluoromethyl groups attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone typically involves the bromination of 4’-chloro-6’-(trifluoromethyl)acetophenone. One common method employs pyridine hydrobromide perbromide as the brominating agent. The reaction is carried out at 90°C using acetic acid as the solvent, with a molar ratio of substrate to brominator being 1.0:1.1 . The reaction time, temperature, and dosage of the brominating agent are crucial factors that influence the yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve similar bromination processes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis. Additionally, industrial methods may incorporate purification steps such as recrystallization from petroleum ether to obtain high-purity products .

Chemical Reactions Analysis

Types of Reactions

2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetophenones, while oxidation and reduction reactions can produce corresponding ketones and alcohols .

Scientific Research Applications

2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone involves its interaction with molecular targets such as enzymes and receptors. The bromine, chlorine, and trifluoromethyl groups can influence the compound’s binding affinity and specificity towards these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chloro-6-(trifluoromethyl)aniline: Similar in structure but contains an amino group instead of a carbonyl group.

    4-Chloro-2-(trifluoromethyl)acetophenone: Lacks the bromine atom but has similar reactivity.

    2-Bromo-4-(trifluoromethyl)acetophenone: Similar but lacks the chlorine atom

Uniqueness

2’-Bromo-4’-chloro-6’-(trifluoromethyl)acetophenone is unique due to the combination of bromine, chlorine, and trifluoromethyl groups, which impart distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .

Properties

IUPAC Name

1-[2-bromo-4-chloro-6-(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5BrClF3O/c1-4(15)8-6(9(12,13)14)2-5(11)3-7(8)10/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDDCFCKVUIRLBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1Br)Cl)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5BrClF3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.49 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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